REACTION_CXSMILES
|
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([OH:28])[CH2:20][CH2:21][CH:22]2[O:27][CH2:26][CH2:25][CH2:24][O:23]2)=[CH:15][CH:14]=1>ClCCl>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:28])[CH2:20][CH2:21][CH:22]2[O:23][CH2:24][CH2:25][CH2:26][O:27]2)=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.16 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
SiO2
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CCC1OCCCO1)O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
same solvent
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
an filtered through celite (
|
Type
|
WASH
|
Details
|
rinse with (CH2Cl2)
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated the residue
|
Type
|
ADDITION
|
Details
|
was charged (CH2Cl2) to a 40 M Biotage silica gel cartridge
|
Type
|
WASH
|
Details
|
Gradient elution 15-70% B over 750 mL mL (A=Hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CCC1OCCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |